molecular formula C21H20N2O4 B10866884 1-(5,6-dimethoxy-1H-indol-3-yl)-6,7-dimethoxyisoquinoline

1-(5,6-dimethoxy-1H-indol-3-yl)-6,7-dimethoxyisoquinoline

Cat. No.: B10866884
M. Wt: 364.4 g/mol
InChI Key: XEKLURIWFBUGNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5,6-Dimethoxy-1H-indol-3-yl)-6,7-dimethoxyisoquinoline is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of both indole and isoquinoline moieties, each substituted with methoxy groups. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-dimethoxy-1H-indol-3-yl)-6,7-dimethoxyisoquinoline typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone to form the indole ring. The isoquinoline moiety can be synthesized through the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(5,6-Dimethoxy-1H-indol-3-yl)-6,7-dimethoxyisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of reduced indole or isoquinoline derivatives.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-(5,6-Dimethoxy-1H-indol-3-yl)-6,7-dimethoxyisoquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5,6-dimethoxy-1H-indol-3-yl)-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy groups may enhance its binding affinity and selectivity. Pathways involved may include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(5,6-Dimethoxy-1H-indol-3-yl)ethanone: Shares the indole moiety but lacks the isoquinoline structure.

    5,6-Dimethoxy-N,N-diisopropyltryptamine: Another indole derivative with different substituents.

Uniqueness

1-(5,6-Dimethoxy-1H-indol-3-yl)-6,7-dimethoxyisoquinoline is unique due to the combination of indole and isoquinoline structures, both substituted with methoxy groups. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for research.

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

1-(5,6-dimethoxy-1H-indol-3-yl)-6,7-dimethoxyisoquinoline

InChI

InChI=1S/C21H20N2O4/c1-24-17-7-12-5-6-22-21(13(12)8-18(17)25-2)15-11-23-16-10-20(27-4)19(26-3)9-14(15)16/h5-11,23H,1-4H3

InChI Key

XEKLURIWFBUGNS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2C3=CNC4=CC(=C(C=C43)OC)OC)OC

Origin of Product

United States

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